

Technical Support Center: Isomalt (Standard) Formulations for Tablet Manufacturing

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Compound of Interest		
Compound Name:	Isomalt (Standard)	
Cat. No.:	B12420541	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isomalt in standard tablet formulations. The focus is on mitigating tablet friability and addressing common manufacturing challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My tablets with a high drug load are showing high friability (>1%). What are the potential causes and how can I resolve this?

A1: High friability in tablets with a significant amount of active pharmaceutical ingredient (API) is a common challenge. The issue often stems from the dilution potential of Isomalt and the impact of the API on tablet bonding.

Troubleshooting Steps:

- Evaluate Drug Load: Isomalt has a good dilution potential, but for some APIs, acceptable tablets may only be produced at drug concentrations up to 30-40%.[1][2][3] Consider reducing the drug-to-excipient ratio if friability is excessive.
- Optimize Compression Force: Increasing the compression force generally leads to harder tablets with lower friability.[4][5] However, excessive force can sometimes lead to capping or

Troubleshooting & Optimization





lamination, especially with certain Isomalt grades. It's crucial to study a range of compression forces to find the optimal setting for your specific formulation.

- Incorporate a Binder: If direct compression is not providing sufficient tablet strength, consider
 a wet granulation process. Isomalt can act as a binder in wet granulation, which can improve
 granule properties and result in less friable tablets.
- Consider Co-processed Isomalt: Co-processed Isomalt has been shown to have improved compatibility and can produce tablets with acceptable strength and friability at higher drug loads compared to standard Isomalt.

Q2: I am observing sticking and picking on the tablet punch faces. What formulation and process parameters should I investigate?

A2: Sticking and picking occur when formulation particles adhere to the punch surfaces. This can be caused by formulation properties, tooling issues, or process parameters.

Troubleshooting Steps:

- Assess Moisture Content: Excessive moisture in the powder blend is a primary cause of sticking. Ensure that the granules are adequately dried and that the manufacturing environment's humidity is controlled.
- Optimize Lubrication: Inadequate lubrication can lead to sticking. The most common lubricant is magnesium stearate. However, over-lubrication can negatively impact tablet hardness and increase friability. It's essential to optimize the lubricant type and concentration (typically 0.25% to 1.0% w/w).
- Evaluate Tooling: Worn or scratched punch faces can promote sticking. Ensure that the
 tooling is well-maintained and polished. The design of embossed or debossed elements can
 also contribute to picking.
- Adjust Machine Speed and Compression Force: Increasing the compression force and dwell time can sometimes help reduce sticking by promoting stronger bonds within the tablet.

Q3: My Isomalt-based tablets are not disintegrating within the expected timeframe. What could be the cause?



A3: While Isomalt is soluble, several factors can prolong tablet disintegration time.

Troubleshooting Steps:

- Review Compression Force: Higher compression forces lead to harder tablets with lower porosity, which can increase disintegration time. Evaluate if a lower compression force can still achieve acceptable friability.
- Assess Lubricant Impact: Hydrophobic lubricants like magnesium stearate can form a film around particles, hindering water penetration and delaying disintegration. Consider using a more hydrophilic lubricant like sodium stearyl fumarate or optimizing the concentration and blending time of magnesium stearate.
- Incorporate a Superdisintegrant: For fast-dissolving tablets, the addition of a superdisintegrant like crospovidone, croscarmellose sodium, or sodium starch glycolate is often necessary to achieve rapid disintegration.
- Select the Appropriate Isomalt Grade: Different grades of Isomalt have varying solubilities and particle sizes, which can affect disintegration. For faster disintegration, a grade with higher solubility is preferable.

Data Summary Tables

Table 1: Effect of Drug Load on Tablet Properties (Isomalt with Paracetamol)

Drug Load (%)	Tablet Hardness (kg/cm ²)	Friability (%)	Disintegration Time (min)
20	6.66 ± 0.25	0.2408	5.11 ± 0.02
40	1.16 ± 0.60	1.6279	1.29 ± 0.40

Source: Adapted from a comparative study of Isomalt and co-processed Isomalt.

Table 2: Influence of Compression Force and Lubricant on Tablet Tensile Strength (MPa) for galenIQ™ 720



Compressio n Force (kN)	No Lubricant	0.5% Mg Stearate	1% Mg Stearate	0.5% Pruv (Sodium Stearyl Fumarate)	1% Pruv (Sodium Stearyl Fumarate)
6	-	0.75	0.68	0.72	0.65
8	0.85	0.92	0.88	0.90	0.86
10	-	1.05	1.02	1.03	1.00

Source: Adapted from studies on the properties of tablets from directly compressible Isomalt.

Experimental Protocols

Protocol 1: Tablet Friability Testing (Based on Ph. Eur. 2.9.7 and USP <1216>)

- Sample Preparation:
 - For tablets with a unit weight of 650 mg or less, take a sample of whole tablets that weighs as close as possible to 6.5 g.
 - For tablets with a unit weight greater than 650 mg, take a sample of 10 whole tablets.
 - Carefully de-dust the tablets before testing.
- Initial Weighing: Accurately weigh the initial tablet sample (W1).
- Friability Test:
 - Place the tablets in the drum of the friability tester.
 - Rotate the drum 100 times at a speed of 25 ± 1 rpm.
- Final Weighing:
 - Remove the tablets from the drum.
 - Carefully de-dust the tablets again.



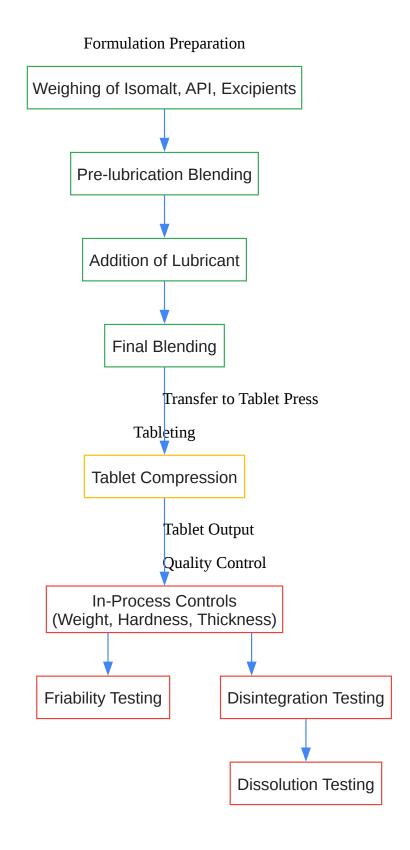
- Accurately weigh the final tablet sample (W2).
- Calculation:
 - Calculate the percentage of weight loss using the following formula: Friability (%) = [(W1 W2) / W1] * 100
- Acceptance Criteria: A maximum mean weight loss of not more than 1.0% is generally
 considered acceptable for most tablets. If any tablets are obviously cracked, cleaved, or
 broken, the sample fails the test.

Protocol 2: Direct Compression Tablet Manufacturing

- · Blending:
 - Accurately weigh the Isomalt, API, and any other excipients (e.g., disintegrants, glidants).
 - Blend the powders in a suitable mixer (e.g., V-blender, bin blender) for a predetermined time (e.g., 15 minutes) to ensure homogeneity.
 - Add the lubricant (e.g., magnesium stearate) and blend for a shorter period (e.g., 2-5 minutes) to avoid over-lubrication.
- Compression:
 - Load the final blend into the hopper of a tablet press.
 - Set the desired tablet weight, thickness, and compression force.
 - Compress the tablets using appropriate tooling.
- In-Process Controls:
 - Monitor tablet weight, hardness, thickness, and friability at regular intervals.

Visualizations

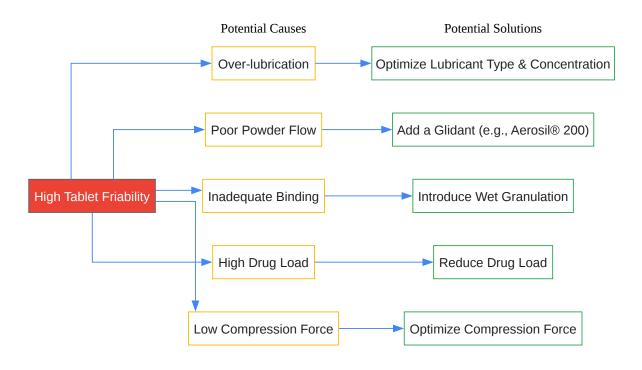




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Caption: Direct compression experimental workflow for Isomalt-based tablets.





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Caption: Troubleshooting logic for high tablet friability in Isomalt formulations.

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